molecular formula C16H10ClN7S B294700 1-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

1-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B294700
M. Wt: 367.8 g/mol
InChI Key: STWIPSVQEYQSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry

Preparation Methods

One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with aromatic aldehydes . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

1-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-{[6-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H10ClN7S

Molecular Weight

367.8 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClN7S/c17-11-7-5-10(6-8-11)15-21-24-14(19-20-16(24)25-15)9-23-13-4-2-1-3-12(13)18-22-23/h1-8H,9H2

InChI Key

STWIPSVQEYQSBL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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